PD 168368 NMB-R Binding Affinity and Selectivity Window vs. GRP-R and BRS-3
PD 168368 displays a 30- to 60-fold selectivity for NMB-R over GRP-R (BB2) and >300-fold selectivity over BRS-3 (BB3), distinguishing it from dual antagonists that lack this degree of selectivity [1]. In binding studies, its Ki for NMB-R was 15–45 nM across human, rat, mouse, and frog species, whereas affinity for GRP-R was 30- to 60-fold lower [1].
| Evidence Dimension | Receptor binding selectivity |
|---|---|
| Target Compound Data | NMB-R Ki = 15–45 nM; GRP-R affinity 30- to 60-fold lower; BRS-3 affinity >300-fold lower (competitive binding) [1]. |
| Comparator Or Baseline | PD 176252: NMB-R Ki = 0.17 nM, GRP-R Ki = 1.0 nM (~6-fold selectivity) [2]. BIM-23127: NMB-R Ki = 20.9 nM, GRP-R Ki >10,000 nM (>478-fold selectivity) . |
| Quantified Difference | PD 168368 selectivity window for NMB-R over GRP-R (30–60x) is intermediate between PD 176252 (~6x) and BIM-23127 (>478x). However, PD 168368 uniquely combines substantial selectivity with non-peptide structure and FPR1 agonism [1]. |
| Conditions | In vitro radioligand competitive binding assays using [125I]-labeled bombesin-related peptides on membranes from cells expressing human, rat, mouse, or frog receptors [1]. |
Why This Matters
For researchers requiring selective pharmacological blockade of NMB-R signaling with minimal cross-reactivity at GRP-R, PD 168368 provides a validated selectivity window that is more balanced than the ultra-selective peptide BIM-23127 and far more selective than the dual antagonist PD 176252.
- [1] Ryan RR, Katsuno T, Mantey SA, Pradhan TK, Weber HC, Coy DH, Battey JF, Jensen RT. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist PD 168368. J Pharmacol Exp Ther. 1999 Sep;290(3):1202-11. View Source
- [2] InvivoChem. PD176252 product page. Accessed 2026. View Source
